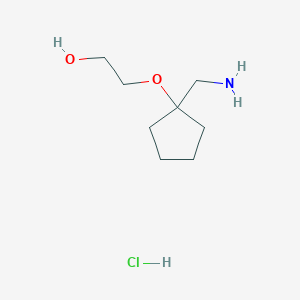

2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride

Description

2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride is a synthetic organic compound featuring a cyclopentane ring substituted with an aminomethyl group and an ether-linked ethanol moiety, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

2-[1-(aminomethyl)cyclopentyl]oxyethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c9-7-8(11-6-5-10)3-1-2-4-8;/h10H,1-7,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYMONNDJJYFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)OCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride typically involves the reaction of cyclopentylmethanol with formaldehyde and ammonia to form the intermediate 1-(aminomethyl)cyclopentanol. This intermediate is then reacted with ethylene oxide to yield 2-((1-(aminomethyl)cyclopentyl)oxy)ethan-1-ol. Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides (Cl-, Br-, I-) and amines are often employed in substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s unique combination of a cyclopentyl backbone, ether linkage, and amine-alcohol functional groups distinguishes it from related structures. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Cyclopentyl vs.

- Ether vs. Carboxylic Acid : The ethan-1-ol ether group may enhance water solubility relative to carboxylic acid analogs (e.g., ), but reduce acidity-driven interactions with receptors.

- Amine Substitution: The primary amine in the target compound contrasts with tertiary amines (e.g., dimethylaminomethyl in ), which could alter pharmacokinetics such as metabolic stability and blood-brain barrier penetration.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : The hydrochloride salt form improves aqueous solubility, a common feature in drug intermediates (e.g., ). The hydroxyl and amine groups further enhance hydrophilicity compared to purely hydrocarbon-backboned compounds.

- Synthetic Accessibility : highlights methods for cyclopentylamine synthesis (e.g., using thionyl chloride and Boc protection), suggesting analogous routes for the target compound. The ether linkage may require protective strategies for the alcohol group during synthesis.

- Toxicity : Similar compounds (e.g., ) lack thorough toxicological profiles, indicating a need for caution in handling. However, the hydrochloride salt’s stability may mitigate acute hazards .

Biological Activity

2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride, with the chemical formula CHNO·HCl and CAS Number 1466152-09-9, is a compound that has garnered attention for its potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a cyclopentyl ring, an aminomethyl group, and a hydroxyl moiety, which contribute to its reactivity and solubility in polar solvents. Its molecular weight is 159.23 g/mol, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | CHNO·HCl |

| Molecular Weight | 159.23 g/mol |

| CAS Number | 1466152-09-9 |

The biological activity of 2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride is hypothesized to involve interactions with various molecular targets, particularly receptors and enzymes. The aminomethyl group can form hydrogen bonds with biological molecules, potentially influencing their structure and function. Preliminary studies suggest that this compound may modulate synaptic transmission and exhibit neuroprotective properties by interacting with neurotransmitter receptors, although specific binding studies are still ongoing.

In Vitro and In Vivo Studies

Research involving structurally similar compounds has indicated significant biological activities that may be extrapolated to 2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride:

Comparative Analysis with Similar Compounds

The uniqueness of 2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride lies in its specific cyclopentane structure combined with both aminomethyl and hydroxyl functionalities. This may confer distinct biological activities compared to its analogs:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-((1-(Aminomethyl)cyclohexyl)oxy)ethan-1-ol | Cyclohexane ring instead of cyclopentane | Potentially different receptor interactions |

| 2-((1-(Aminomethyl)cyclopropyl)oxy)ethan-1-ol | Smaller cyclopropane ring | May exhibit distinct pharmacokinetic properties |

| 2-((1-(Aminomethyl)cyclobutyl)oxy)ethan-1-ol | Cyclobutane ring | Unique strain effects due to smaller ring size |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.